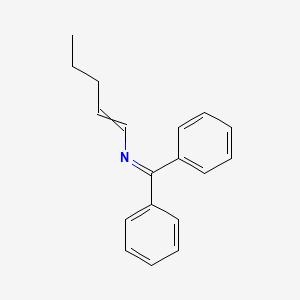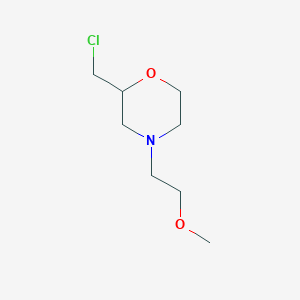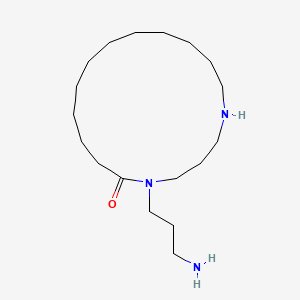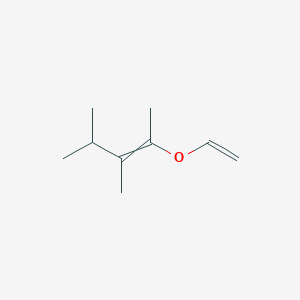
2-(Ethenyloxy)-3,4-dimethylpent-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethenyloxy)-3,4-dimethylpent-2-ene is an organic compound with the molecular formula C9H16O It is characterized by the presence of an ethenyloxy group attached to a dimethylpentene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethenyloxy)-3,4-dimethylpent-2-ene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethylpent-2-ene with ethenyl alcohol in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethenyloxy)-3,4-dimethylpent-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or alcohols.
Reduction: Reduction reactions can convert the ethenyloxy group to an ethoxy group.
Substitution: The compound can participate in substitution reactions where the ethenyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-(Ethenyloxy)-3,4-dimethylpent-2-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-(Ethenyloxy)-3,4-dimethylpent-2-ene exerts its effects involves interactions with specific molecular targets. The ethenyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Pathways involved may include enzyme catalysis and receptor binding, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethoxyethanol: A solvent used in various industrial applications.
2-(Ethenyloxy)propane: Another compound with similar structural features.
Uniqueness
2-(Ethenyloxy)-3,4-dimethylpent-2-ene is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
65180-24-7 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
2-ethenoxy-3,4-dimethylpent-2-ene |
InChI |
InChI=1S/C9H16O/c1-6-10-9(5)8(4)7(2)3/h6-7H,1H2,2-5H3 |
Clave InChI |
JTEBLKQYGFXUKG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=C(C)OC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyridine](/img/structure/B14486239.png)

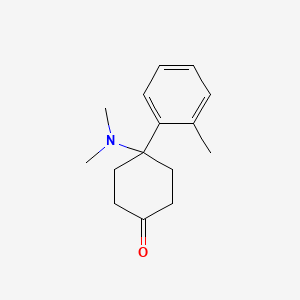

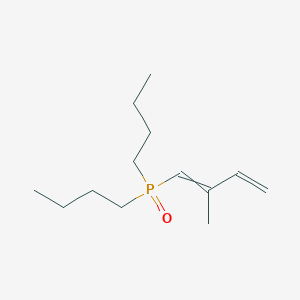

![1-[Dibromo(nitro)methanesulfonyl]-4-methylbenzene](/img/structure/B14486266.png)
